molecular formula C13H15N3O2 B15009787 N',N',5-trimethyl-3-phenyl-1,2-oxazole-4-carbohydrazide

N',N',5-trimethyl-3-phenyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B15009787
M. Wt: 245.28 g/mol
InChI Key: LSBDMJYJPVVNAS-UHFFFAOYSA-N
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Description

N’,N’,5-trimethyl-3-phenyl-1,2-oxazole-4-carbohydrazide is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes a phenyl group and multiple methyl groups, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’,5-trimethyl-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’,N’,5-trimethyl-3-phenyl-1,2-oxazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’,N’,5-trimethyl-3-phenyl-1,2-oxazole-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’,N’,5-trimethyl-3-phenyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethyloxazole: Another oxazole derivative with similar structural features.

    Phenylhydrazine derivatives: Compounds with related hydrazine functionalities.

Uniqueness

N’,N’,5-trimethyl-3-phenyl-1,2-oxazole-4-carbohydrazide stands out due to its unique combination of phenyl and multiple methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N',N',5-trimethyl-3-phenyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C13H15N3O2/c1-9-11(13(17)14-16(2)3)12(15-18-9)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,17)

InChI Key

LSBDMJYJPVVNAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN(C)C

Origin of Product

United States

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